4-Acetoxybenzaldehyde
Overview
Description
It is a clear, colorless to pale yellow liquid that belongs to the class of benzaldehydes and phenyl acetates . This compound is characterized by the presence of an acetoxy group (-OCOCH3) attached to the benzene ring at the para position relative to the formyl group (-CHO).
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the acetylation of 4-hydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:
4-Hydroxybenzaldehyde+Acetic Anhydride→this compound+Acetic Acid
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Acetoxybenzoic acid.
Reduction: 4-Acetoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Acetoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-acetoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetoxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
4-Nitrobenzaldehyde: Contains a nitro group instead of an acetoxy group, leading to different reactivity and applications.
4-Formylbenzoic Acid: Has a carboxylic acid group instead of an acetoxy group, affecting its solubility and reactivity.
Uniqueness: 4-Acetoxybenzaldehyde is unique due to the presence of both a formyl and an acetoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVSMVUOKAMPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061250 | |
Record name | Benzaldehyde, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-00-2 | |
Record name | 4-(Acetyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Acetoxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS4J9N72WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 4-Acetoxybenzaldehyde? What spectroscopic data is available?
A1: this compound consists of a benzaldehyde core structure with an acetoxy group substituted at the para position. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would be commonly employed for structural characterization.
Q2: How is this compound used in solid-phase organic synthesis?
A2: One study demonstrates the use of polymer-bound this compound derivatives in solid-phase synthesis. The researchers attached derivatives of this compound to a polystyrene resin. This allowed for the synthesis of sulfonamides through a sequence involving reductive amination and sulfonylation reactions. The final sulfonamide products could be cleaved from the resin, simplifying purification.
Q3: Can this compound be used as a starting material for polymer synthesis?
A3: Yes, this compound can be utilized in the synthesis of aromatic poly(azomethine ester)s. This research highlights the formation of poly[4-(4-oxybenzylideneamino)benzoyl] (POAB) fibrillar crystals via a reaction-induced crystallization process using this compound and 4-aminobenzoic acid as monomers. This method offered a one-pot synthesis route for POAB with control over crystal morphology.
Q4: Has this compound been explored in the development of boron neutron capture therapy (BNCT) agents?
A4: While not directly used itself, a derivative of this compound has been explored in the context of BNCT. Researchers synthesized a functionalized azanonaborane cluster designed for BNCT and investigated its reactivity with various aldehydes, including this compound. The reaction yielded a monoalkylamino derivative of the azanonaborane cluster, potentially useful for targeting tumor cells in BNCT.
Q5: What is a notable natural source of this compound?
A5: this compound was identified as one of the compounds isolated from Buddleja asiatica , a plant traditionally used for medicinal purposes. This finding contributes to the knowledge of the phytochemical profile of Buddleja asiatica and its potential pharmacological activities.
Q6: Are there efficient synthetic methods for preparing 4-hydroxyl-2-methoxybenzaldehyde, a compound related to this compound?
A6: Yes, a new preparation method for 4-hydroxyl-2-methoxybenzaldehyde, a structural analogue of this compound, has been reported. This method involves the esterification of m-hydroxybenzoic ether followed by Vilsmeier reaction and subsequent deacetylation. This synthetic route is advantageous due to its mild reaction conditions, good product quality, and high yield.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.